molecular formula C7H14N2O B568449 1-Butylaziridine-2-carboxamide CAS No. 118871-00-4

1-Butylaziridine-2-carboxamide

Cat. No.: B568449
CAS No.: 118871-00-4
M. Wt: 142.202
InChI Key: PZUDANSHKYPEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylaziridine-2-carboxamide is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring fused to a carboxamide group, with a butyl substituent at the 1-position. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as isoniazid analogs with anti-tuberculosis activity .

Properties

CAS No.

118871-00-4

Molecular Formula

C7H14N2O

Molecular Weight

142.202

IUPAC Name

1-butylaziridine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-3-4-9-5-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

PZUDANSHKYPEPC-UHFFFAOYSA-N

SMILES

CCCCN1CC1C(=O)N

Synonyms

Aziridinecarboxamide, 1-butyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 1-Butylaziridine-2-carboxamide and related compounds:

Compound Name Core Structure Functional Group Substituents Biological Relevance Synthesis Yield (Typical)
This compound Aziridine Carboxamide 1-Butyl Antimicrobial potential (inferred) Modest (analogous routes)
N-Benzylindolizine-2-carboxamide Indolizine Carboxamide N-Benzyl Anti-tuberculosis analogs Modest (~20–40%)
N-(1-Phenylethyl)aziridine-2-carboxylate ester Aziridine Carboxylate ester N-(1-Phenylethyl) Chiral intermediates for sphingoids/ceramides High (stereoselective)
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Pyrrolidine Carboxamide 1-Benzyl, 2-Benzoylphenyl Laboratory use (safety profile) Not reported
Key Observations:
  • Aziridine vs. Pyrrolidine Rings : The three-membered aziridine ring in this compound confers higher ring strain and reactivity compared to the five-membered pyrrolidine in the benzylpyrrolidine analog . This strain enhances susceptibility to nucleophilic attack, making aziridine derivatives more versatile in synthesis but less stable.
  • Carboxamide vs.
  • Substituent Effects: The butyl group in this compound likely increases lipophilicity compared to benzyl or phenylethyl substituents, affecting membrane permeability and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.